molecular formula C26H30BrFO6 B13422241 [2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 57781-53-0

[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13422241
CAS No.: 57781-53-0
M. Wt: 537.4 g/mol
InChI Key: YUEHHSDUXVVLBM-DLUMGUBNSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif prevalent in steroids and synthetic hormone derivatives. Its core structure features a fused tricyclic system with a ketone group at position 3 (3-oxo), bromine at position 2 (2-bromo), fluorine at position 6 (6-fluoro), and methyl groups at positions 10, 13, and 14. The 17-acetyloxy group is esterified via a 2-oxoethyl linker to form the acetate moiety.

Properties

CAS No.

57781-53-0

Molecular Formula

C26H30BrFO6

Molecular Weight

537.4 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H30BrFO6/c1-13-8-18-16-9-21(28)19-10-22(31)20(27)11-24(19,4)17(16)6-7-25(18,5)26(13,34-15(3)30)23(32)12-33-14(2)29/h6,10-11,13,16,18,21H,7-9,12H2,1-5H3/t13-,16-,18+,21-,24-,25+,26?/m1/s1

InChI Key

YUEHHSDUXVVLBM-DLUMGUBNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of various functional groups through a series of reactions such as halogenation, acetylation, and oxidation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or halogen atoms, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[(6R,8S,10R,13S,14S,16R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s halogenated substituents (2-bromo, 6-fluoro) and multiple methyl groups differentiate it from analogs. Key comparisons include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Evidence ID
Target Compound 2-Bromo, 6-fluoro, 10,13,16-trimethyl, 3-oxo, 17-acetyloxy ~402.486 (estimated)
[(6S,8R,9S,10R,13S,14S,17R)-17-Acetyl-6,10,13-trimethyl-3-oxo-...] Acetate () 3-Oxo, 17-acetyl, no halogens 386.5 (calculated)
Clobetasol Propionate () 9-Fluoro, 11-hydroxy, 17-propionyloxy 466.97
[(17S)-13-Methyl-3-oxo-...] 2-Bromoacetate () 17-Bromoacetoxy, 13-methyl, 3-oxo 394.114
Chlormadinone Acetate () 6-Chloro, 3,20-dioxo, 17-acetoxy 404.90

Key Observations :

  • Halogenation: The target compound’s dual halogenation (Br, F) is rare; most analogs feature single halogens (e.g., clobetasol’s 9-fluoro , chlormadinone’s 6-chloro ). Bromine may enhance electrophilic reactivity or receptor binding compared to chlorine or fluorine.
Structural and Conformational Features
  • Cyclopenta[a]phenanthrene Core : The puckering of the cyclopentane ring () influences overall conformation. The target compound’s hexahydro-6H configuration suggests partial saturation, reducing planarity compared to fully aromatic systems .
  • Crystallography : Tools like SHELXL () are critical for resolving stereochemistry, particularly for bromine and fluorine positions, which may adopt distinct dihedral angles .
Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • Glucocorticoid Activity : Clobetasol propionate () demonstrates potent anti-inflammatory effects via glucocorticoid receptor binding; the target compound’s 6-fluoro and 2-bromo groups may modulate receptor affinity or pharmacokinetics .

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